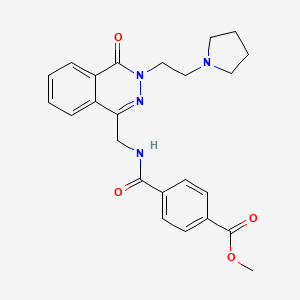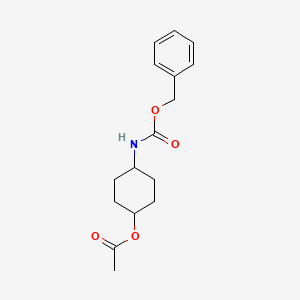![molecular formula C19H19NO4S2 B2777456 methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 932354-74-0](/img/structure/B2777456.png)
methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a complex organic compound with a molecular formula of C19H19NO4S2 and a molecular weight of 389.48. This compound is notable for its unique structure, which includes a benzothiophene core, a sulfonamide group, and a carboxylate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine.
Esterification: The carboxylate ester is formed through an esterification reaction, typically using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality.
化学反応の分析
Types of Reactions
methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine or the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiophene core may also play a role in binding to biological targets, affecting various cellular pathways.
類似化合物との比較
Similar Compounds
Methyl 3-sulfonylamino-2-thiophenecarboxylate: Similar structure but lacks the benzothiophene core.
4-isopropylphenylsulfonamide: Contains the sulfonamide group but lacks the benzothiophene and ester functionalities.
Uniqueness
methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is unique due to its combination of a benzothiophene core, sulfonamide group, and carboxylate ester. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research.
特性
IUPAC Name |
methyl 3-[(4-propan-2-ylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-12(2)13-8-10-14(11-9-13)20-26(22,23)18-15-6-4-5-7-16(15)25-17(18)19(21)24-3/h4-12,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGZBXCAWDXEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol](/img/structure/B2777376.png)


![(Z)-2-cyano-3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2777382.png)
![5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B2777385.png)

![2-(sec-butylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2777388.png)

![2-(4-chlorophenoxy)-2-methyl-N-[(4-phenyloxan-4-yl)methyl]propanamide](/img/structure/B2777391.png)



![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2777395.png)
